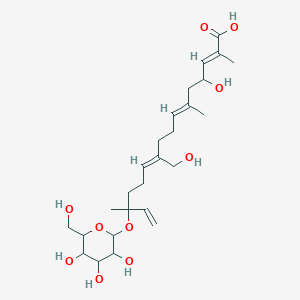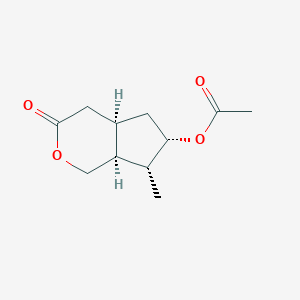
3-Chloro-4-iodopyridine
Vue d'ensemble
Description
3-Chloro-4-iodopyridine is a compound with the molecular formula C5H3ClIN . It has a molecular weight of 239.44 g/mol . The IUPAC name for this compound is 3-chloro-4-iodopyridine .
Molecular Structure Analysis
The molecular structure of 3-Chloro-4-iodopyridine consists of a pyridine ring with a chlorine atom at the 3rd position and an iodine atom at the 4th position . The InChI key for this compound is SQXBYRRNGPVSAU-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
3-Chloro-4-iodopyridine is a solid at 20 degrees Celsius . It has a computed XLogP3-AA value of 2.1, indicating its lipophilicity . It has no hydrogen bond donors, one hydrogen bond acceptor, and no rotatable bonds . The topological polar surface area is 12.9 Ų .Applications De Recherche Scientifique
Synthesis of Imidazo Pyridine Derivatives
3-Chloro-4-iodopyridine can be used in the synthesis of imidazo pyridine derivatives . These derivatives have shown potential therapeutic significance due to their structural resemblance with purines . They are known to play a crucial role in numerous disease conditions .
Production of Multifunctional Pyridine Derivatives
3-Chloro-4-iodopyridine can be used as a valuable building block in the production of multifunctional pyridine derivatives . These derivatives are becoming increasingly important in the fields of life sciences and pharmaceuticals during the discovery phase .
Synthesis of Pyridine Alkaloids
3-Chloro-4-iodopyridine can be used in the synthesis of pyridine alkaloids, such as theonelladins C, niphatesine C, xestamine D, and theonelladins D . These alkaloids have various biological activities and are often used in medicinal chemistry .
Production of Phenazopyridine Impurities
3-Chloro-4-iodopyridine can be used in the production of 3-Phenylphenazopyridine, an impurity of Phenazopyridine . Phenazopyridine is an azo dye that is used in the treatment of urinary tract infections .
Synthesis of Human NAD±Dependent Inhibitors
2-Iodopyridine, an isomer of 3-Chloro-4-iodopyridine, is frequently used in the production of human NAD±dependent, 15-hydroxyprostaglandin dehydrogenase inhibitors . These inhibitors have potential therapeutic applications .
Photophysical Properties Research
3-Chloro-4-iodopyridine can be used in research studying the effect of planarity of aromatic rings appended to o-Carborane on photophysical properties . This research can contribute to the understanding of the photophysical properties of these compounds .
Safety And Hazards
3-Chloro-4-iodopyridine may cause skin irritation and serious eye irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . Protective gloves, clothing, and eye/face protection should be worn when handling this compound .
Propriétés
IUPAC Name |
3-chloro-4-iodopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClIN/c6-4-3-8-2-1-5(4)7/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQXBYRRNGPVSAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50504043 | |
| Record name | 3-Chloro-4-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50504043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-iodopyridine | |
CAS RN |
77332-79-7 | |
| Record name | 3-Chloro-4-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50504043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-4-iodopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(1S,2R)-1-(4-Hydroxy-3-methoxyphenyl)-2-[4-(3-hydroxypropyl)-2-methoxyphenoxy]propane-1,3-diol](/img/structure/B48206.png)










